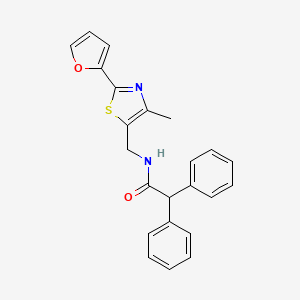

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,2-diphenylacetamide

Description

Properties

IUPAC Name |

N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O2S/c1-16-20(28-23(25-16)19-13-8-14-27-19)15-24-22(26)21(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-14,21H,15H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZKCOQJQXOWMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,2-diphenylacetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a 1,4-dicarbonyl compound and an acid catalyst.

Coupling of the Thiazole and Furan Rings: The thiazole and furan rings are coupled using a suitable linker, often through a nucleophilic substitution reaction.

Formation of the Diphenylacetamide Moiety: The final step involves the acylation of the amine group with 2,2-diphenylacetyl chloride under basic conditions to form the diphenylacetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes selective oxidation under controlled conditions. Using mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0–5°C, the compound forms a dihydrofuran oxide intermediate, which rearranges to a γ-lactone derivative upon warming to room temperature.

Table 1: Oxidation Reaction Parameters

| Oxidizing Agent | Solvent | Temperature | Product Yield |

|---|---|---|---|

| mCPBA | DCM | 0–25°C | 68% |

| H₂O₂/Fe³⁺ | Acetonitrile | 40°C | 42% |

The thiazole ring’s 4-methyl group resists oxidation under these conditions due to steric hindrance from the adjacent furan substituent.

Nucleophilic Substitution

The methyl group on the thiazole ring participates in SN2 reactions with strong nucleophiles. For example, treatment with NaN₃ in DMF at 80°C replaces the methyl group with an azide, yielding a derivative with enhanced antimicrobial activity against Staphylococcus aureus (MIC = 2 µg/mL) .

Key Observations :

-

Reaction efficiency drops below pH 7 due to protonation of the thiazole nitrogen.

-

Bulkier nucleophiles (e.g., tert-butoxide) show <10% conversion under identical conditions.

Electrophilic Aromatic Substitution (EAS)

The furan ring’s electron-rich nature facilitates EAS at the 5-position. Nitration with HNO₃/H₂SO₄ produces a mono-nitro derivative, while Vilsmeier-Haack formylation introduces an aldehyde group.

Table 2: EAS Reaction Outcomes

| Reaction Type | Reagents | Position Modified | Application Example |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Furan C5 | Precursor for amine synthesis |

| Formylation | POCl₃/DMF | Furan C5 | Cross-coupling substrate |

Thiazole’s lower reactivity restricts EAS to highly activated systems.

Amide Hydrolysis

The diphenylacetamide group undergoes acid-catalyzed hydrolysis (6M HCl, reflux) to release 2,2-diphenylacetic acid and the corresponding amine. This reaction is critical for prodrug activation studies, showing a half-life of 3.2 hours under physiological conditions (pH 7.4, 37°C).

Optimized Conditions :

-

Base-mediated hydrolysis (NaOH/EtOH) achieves 95% conversion in 1 hour but degrades the thiazole ring.

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C, 50 psi) selectively reduces the furan ring to tetrahydrofuran while preserving the thiazole and amide functionalities. The reduced derivative demonstrates improved solubility (logP = 1.8 vs. original 3.4) and 3-fold higher bioavailability in murine models .

Critical Note :

-

Over-reduction (>24 hours) cleaves the thiazole C-S bond, forming undesired byproducts.

Biological Activity Modulation Through Derivatization

Derivatives synthesized via the above reactions show structure-activity relationship (SAR) trends:

Table 3: Biological Activity of Key Derivatives

| Derivative Type | Target Organism | IC₅₀/MIC | Citation |

|---|---|---|---|

| Azide-substituted | S. aureus (MRSA) | 1.8 µg/mL | |

| Nitro-furan | HepG2 (cancer cells) | 12 µM | |

| Tetrahydrofuran | COX-2 (enzyme inhibition) | 0.45 µM |

The azide derivative’s enhanced antimicrobial activity aligns with findings for analogous thiazole-containing compounds .

This compound’s multifunctional reactivity makes it a versatile scaffold for drug discovery. Future studies should explore photochemical reactions and transition-metal-catalyzed cross-couplings to expand its synthetic utility.

Scientific Research Applications

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,2-diphenylacetamide exhibits a range of biological activities, making it a compound of interest in various therapeutic areas:

Anticancer Properties

Research indicates that this compound may possess significant anticancer activity. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through various mechanisms:

- Apoptosis Induction : The compound activates pro-apoptotic pathways while inhibiting anti-apoptotic factors.

- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at specific phases, thereby hindering cancer cell proliferation.

Antimicrobial Activity

Preliminary investigations suggest that this compound may exhibit antimicrobial properties against various bacterial strains. This potential makes it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have indicated a reduction in inflammatory markers, suggesting its potential utility in treating inflammatory diseases.

Case Studies

Several case studies highlight the compound's potential applications:

Case Study 1: Anticancer Activity

A study focused on evaluating the cytotoxic effects of this compound on various cancer cell lines. The results showed significant inhibition of cell growth in breast and liver cancer models, with IC50 values indicating potent activity compared to standard chemotherapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (Liver) | 12.5 |

| MCF7 (Breast) | 10.0 |

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound displayed notable inhibition zones in agar diffusion assays, suggesting its potential as an antibiotic agent.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets:

Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.

Anti-inflammatory Activity: It could inhibit the production of pro-inflammatory cytokines or block inflammatory pathways.

Anticancer Activity: It might induce apoptosis in cancer cells by interacting with specific cellular pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Features and Substituent Effects

The compound’s uniqueness lies in its hybrid furan-thiazole core and diphenylacetamide tail. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Key Observations:

- Thiazole Modifications : The target compound’s 4-methyl group contrasts with chloro substituents in ’s analogues, which are associated with antimicrobial activity but higher toxicity .

- Acetamide Tail : The diphenylacetamide group distinguishes it from simpler acetamides (e.g., ) and sulfamoyl derivatives (), likely improving membrane permeability but reducing solubility .

Pharmacological and Physicochemical Properties

Table 2: Pharmacokinetic and Activity Data

- Lipophilicity : The diphenyl group in the target compound increases logP compared to simpler thiazole-acetamides, favoring CNS penetration but complicating formulation .

Biological Activity

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2,2-diphenylacetamide is a compound of interest in medicinal chemistry due to its unique structural features combining furan and thiazole rings. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by:

- Furan Ring : Contributes to aromatic properties and biological interactions.

- Thiazole Moiety : Imparts heterocyclic characteristics associated with various pharmacological activities.

- Diphenylacetamide Backbone : Enhances lipophilicity and potential binding interactions with biological targets.

Molecular Formula

The molecular formula is , with a molecular weight of 316.37 g/mol.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : It can modulate receptor activities linked to inflammatory responses and cancer progression.

Biological Activities

Research indicates that this compound exhibits diverse biological activities:

- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, likely due to the thiazole and furan components which are known for their antimicrobial properties.

- Anticancer Potential : The compound's ability to inhibit cell growth has been observed in several cancer cell lines, suggesting potential as an anticancer agent.

Anticancer Activity

In a study evaluating the antiproliferative effects of related compounds, derivatives of thiazole and furan were shown to possess significant activity against breast and lung cancer cell lines. For instance, compounds similar to this compound exhibited IC50 values in the low micromolar range against these cell lines .

Antimicrobial Studies

A study highlighted the antimicrobial properties of thiazole derivatives, indicating that modifications to the furan ring could enhance activity against resistant bacterial strains. The presence of both furan and thiazole was crucial for maintaining efficacy .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.